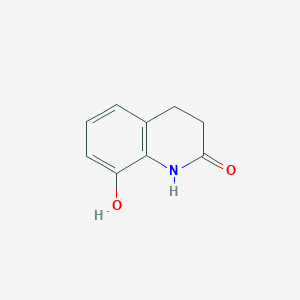
8-Hydroxy-3,4-dihydroquinolin-2(1h)-one
Übersicht
Beschreibung
8-Hydroxy-3,4-dihydroquinolin-2(1h)-one is a pharmaceutical analytical impurity . It has the empirical formula C9H9NO2 and a molecular weight of 163.17 .
Molecular Structure Analysis
The InChI code for 8-Hydroxy-3,4-dihydroquinolin-2(1h)-one is 1S/C9H9NO2/c11-7-3-1-2-6-4-5-8(12)10-9(6)7/h1-3,11H,4-5H2,(H,10,12) .Physical And Chemical Properties Analysis
8-Hydroxy-3,4-dihydroquinolin-2(1h)-one is a solid substance . It has a molecular weight of 163.18 . The storage temperature is recommended to be between 2-8℃ in a sealed, dry environment .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Properties : Some derivatives of 8-Hydroxyquinoline exhibit significant antimicrobial and antifungal activities, making them potential candidates for developing new drugs against various diseases, including cancer and infections (Saadeh, Sweidan, & Mubarak, 2020).
Neurodegenerative Diseases Treatment : 8-Hydroxyquinoline derivatives are being explored for their potential in treating neurodegenerative disorders such as Alzheimer's and Parkinson's diseases due to their metal chelating properties and their ability to modulate reactive oxygen species signaling (Prachayasittikul, Prachayasittikul, Ruchirawat, & Prachayasittikul, 2013).
Cancer Research : Several studies have indicated the potential of 8-Hydroxyquinoline derivatives in cancer therapy due to their diverse pharmacological properties including antiproliferative effects (Gupta, Luxami, & Paul, 2021).
Coordination Chemistry and Supramolecular Applications : 8-Hydroxyquinoline and its derivatives are versatile ligands in coordination chemistry, used in creating supramolecular sensors, emitting devices, or self-assembled aggregates (Albrecht, Fiege, & Osetska, 2008).
Antioxidant Properties : Research has shown the antioxidant properties of 8-Hydroxyquinoline, particularly in the formation of coordination complexes with transition metals like iron, which is significant in antineurodegenerative applications (Chobot, Hadacek, Bachmann, Weckwerth, & Kubicová, 2018).
Textile Industry : 8-Hydroxyquinoline has been tested for its antibacterial properties when used in cotton textile fabrics, suggesting potential applications in medical textiles (Buyukakinci & Tezcan, 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
8-hydroxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-7-3-1-2-6-4-5-8(12)10-9(6)7/h1-3,11H,4-5H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKMDIKMJWOSJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80296227 | |
| Record name | 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80296227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Hydroxy-3,4-dihydroquinolin-2(1h)-one | |
CAS RN |
52749-50-5 | |
| Record name | 52749-50-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108381 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80296227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

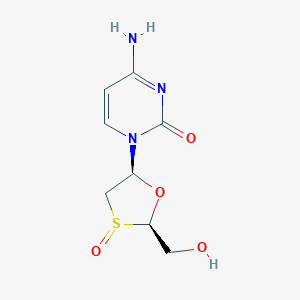
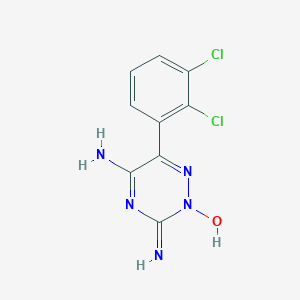
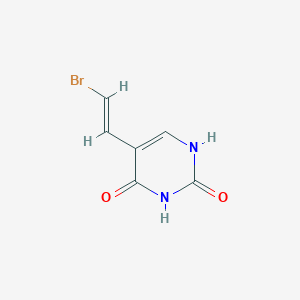
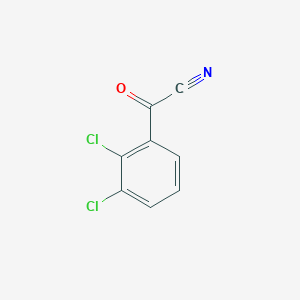
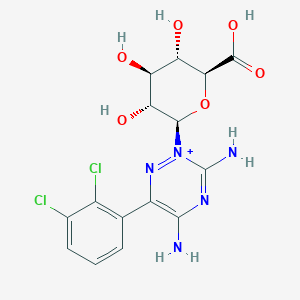
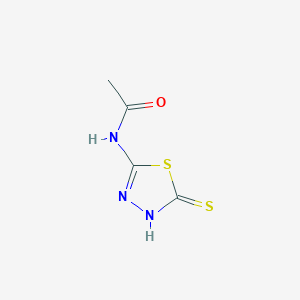
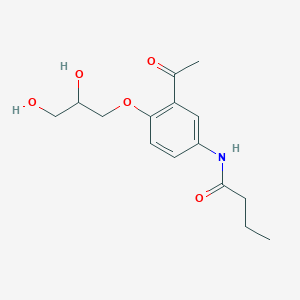
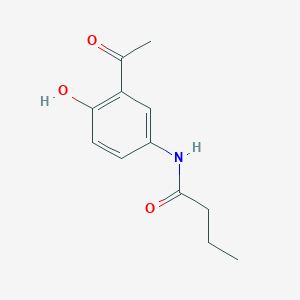

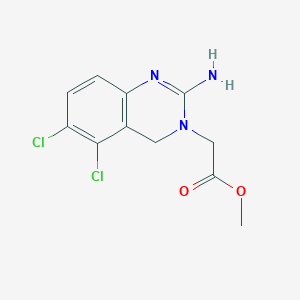
![Ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride](/img/structure/B194343.png)
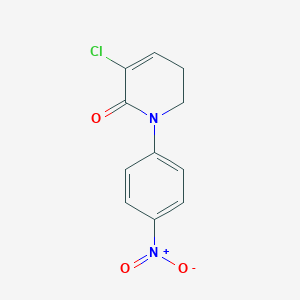
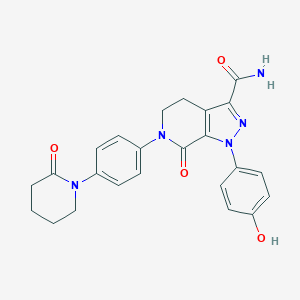
![ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B194352.png)